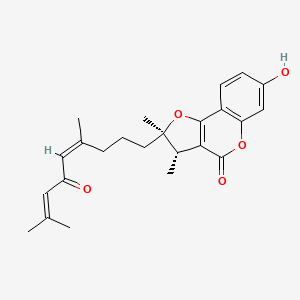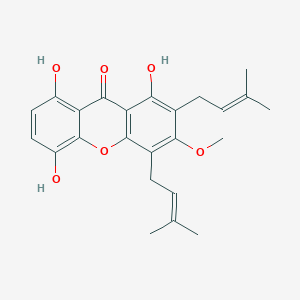
1,5,8-Trihydroxy-3-methoxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,8-Trihydroxy-3-methoxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one is a natural product found in Garcinia mangostana with data available.
Applications De Recherche Scientifique
Synthesis and Characterization
- Xanthones like 1,5,8-Trihydroxy-3-methoxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one have been synthesized and characterized in various studies. Gujral and Gupta (1979) synthesized similar compounds, highlighting their potential as precursors to other xanthone derivatives (Gujral & Gupta, 1979). Ahluwalia and Tehim (1984) further synthesized and characterized xanthone derivatives, including garcinone A (Ahluwalia & Tehim, 1984).
Isolation from Natural Sources
- Various xanthone derivatives have been isolated from natural sources, suggesting the importance of these compounds in natural product chemistry. Owen and Scheinmann (1974) isolated xanthones from Pentaphalangium solomonse Warb (Owen & Scheinmann, 1974). Han et al. (2020) reported the isolation of xanthone derivatives from Garcinia oblongifolia (Han et al., 2020).
Pharmacological Potential
- Xanthones have been studied for their pharmacological properties. Nguyen et al. (2011) isolated xanthones from Garcinia cochinchinensis and tested their cytotoxicity against human cancer cell lines (Nguyen et al., 2011). Lyamin et al. (2020) studied a xanthone derivative in dental products for treating chronic catarrhal gingivitis, highlighting its antimicrobial and anti-inflammatory properties (Lyamin et al., 2020).
Novel Derivative Synthesis
- The synthesis of novel xanthone derivatives also forms an important part of research on these compounds. Iijima et al. (1979) synthesized derivatives starting with β-carbonyl compounds (Iijima et al., 1979). Feng Ya (2014) achieved the total synthesis of (±)-Lespeflorins A_3, a xanthone derivative, demonstrating the synthetic versatility of these compounds (Feng Ya, 2014).
Bioactivity and Structure Elucidation
- Xanthone derivatives have been studied for their bioactivity, and efforts have been made to elucidate their structures. Huang et al. (2010) reported the structure elucidation of xanthone derivatives isolated from a mangrove endophytic fungus, highlighting their potential bioactivity (Huang et al., 2010). Chairungsrilerd et al. (1996) isolated mangostanol, a xanthone from Garcinia mangostana, and assessed its biological activity (Chairungsrilerd et al., 1996).
Isolation and Purification
- Ravidas et al. (2019) isolated and purified a xanthone from Garcinia rubra, demonstrating the methods used in isolating these compounds from natural sources (Ravidas et al., 2019).
Propriétés
Formule moléculaire |
C24H26O6 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1,5,8-trihydroxy-3-methoxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-8-14-20(27)19-21(28)18-16(25)10-11-17(26)24(18)30-23(19)15(22(14)29-5)9-7-13(3)4/h6-7,10-11,25-27H,8-9H2,1-5H3 |
Clé InChI |
GQJMECUTIMYMNR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C2=C(C(=C1OC)CC=C(C)C)OC3=C(C=CC(=C3C2=O)O)O)O)C |
Synonymes |
8-hydroxycudraxanthone G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)

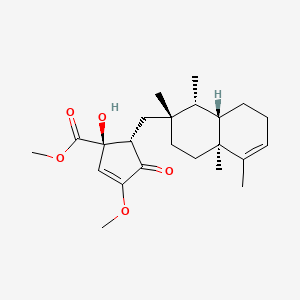
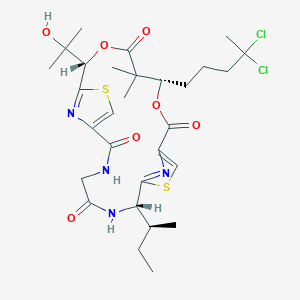

![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)
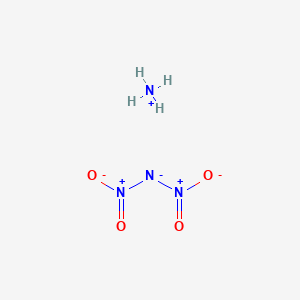
![(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid](/img/structure/B1247723.png)
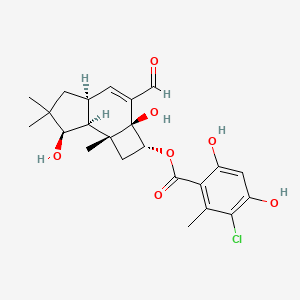
![(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B1247727.png)
![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)
![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)

